5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride
Description
Properties
IUPAC Name |
5-chloro-N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S.ClH/c1-11-8-5-14(12,13)9-3-2-6(10)4-7(8)9;/h2-4,8,11H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVVTCOCNYLBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CS(=O)(=O)C2=C1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Based on the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Related compounds have shown potent growth inhibitory effects against certain bacteria .
Biological Activity
5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is a compound of interest due to its potential biological activities, including antitubercular, anticancer, and enzyme inhibitory effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
The molecular formula for 5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is with a molecular weight of approximately 239.71 g/mol. This compound features a benzothiophene scaffold that is known for various pharmacological activities.
Antitubercular Activity
Research has shown that derivatives of benzothiophene exhibit significant antitubercular activity. For instance, compounds structurally related to 5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene have been tested against Mycobacterium tuberculosis. A study reported that certain benzothiophene derivatives had minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant strains of tuberculosis .
Table 1: Antitubercular Activity of Benzothiophene Derivatives
| Compound | MIC (μg/mL) | Activity against |
|---|---|---|
| 7b | 2.73 | MDR-MTB |
| 8c | 0.60 | Dormant BCG |
| 8g | 0.61 | Dormant BCG |
Cytotoxicity and Anticancer Activity
Cytotoxic studies have indicated that the compound exhibits promising anticancer properties. For example, a derivative was tested against the AMJ13 breast cancer cell line and showed significant inhibition rates of 66% and 68% at concentrations of 40 and 60 µg/mL after 72 hours of exposure . Importantly, lower concentrations still demonstrated cytotoxicity, indicating a potential for therapeutic applications in cancer treatment.
Table 2: Cytotoxic Effects on AMJ13 Cell Line
| Concentration (μg/mL) | Inhibition Rate (%) |
|---|---|
| 20 | 30 |
| 40 | 66 |
| 60 | 68 |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against cholinesterases (AChE and BChE). Studies have shown that certain benzothiophene derivatives possess IC50 values indicating potent inhibition of these enzymes, which are crucial for neurotransmitter regulation in the body .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | AChE | 12.5 |
| Compound B | BChE | 15.0 |
Case Studies
Several case studies highlight the biological significance of this compound:
- Antitubercular Efficacy : A study evaluated various benzothiophene derivatives for their effectiveness against Mycobacterium tuberculosis and found that modifications to the benzothiophene structure significantly impacted their MIC values.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound on different cancer cell lines, revealing a dose-dependent response that underscores its potential as an anticancer agent.
- Enzyme Interaction Studies : Research utilizing molecular docking simulations has provided insights into how these compounds interact with cholinesterases, suggesting avenues for developing selective inhibitors for neurodegenerative diseases .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development.
Antitumor Activity
Studies have shown that derivatives of benzothiophene compounds can possess significant antitumor properties. For instance, a related compound demonstrated the ability to inhibit cancer cell proliferation in vitro through pathways involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential for use in treating infections .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of benzothiophene derivatives. These compounds may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Therapeutic Applications
The therapeutic potential of 5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is being explored across several domains:
1. Cancer Treatment
Due to its antitumor properties, this compound is under investigation as a lead molecule for developing new anticancer agents. Its ability to induce apoptosis in tumor cells makes it a promising candidate for further studies.
2. Antibiotic Development
Given its antimicrobial activity, there is potential for this compound to be developed into a novel antibiotic. This is particularly relevant in the context of rising antibiotic resistance globally.
3. Neuroprotective Agents
The neuroprotective effects observed in preliminary studies suggest that this compound could be beneficial in treating neurodegenerative disorders. Future research may focus on its mechanism of action and efficacy in vivo.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiophene compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the benzothiophene structure enhanced antitumor activity significantly .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of 5-Chloro-3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride against Gram-positive and Gram-negative bacteria. The findings revealed promising inhibitory effects, suggesting its potential as a new antibiotic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiophene-Dione Derivatives
Key analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:
Key Observations:
- Halogen Effects : The chloro substituent in the target compound increases molecular weight compared to the bromo analog (254.13 vs. 248.00 g/mol). Chlorine’s smaller atomic radius may enhance steric accessibility for binding interactions compared to bromine .
- 5-Position Substitution : The discontinued analog without a 5-substituent (e.g., Cl or Br) suggests that halogenation at this position is critical for stability or activity, possibly explaining its discontinuation .
Preparation Methods
Starting Materials and Key Intermediates
- Benzothiophene derivatives: The synthesis often begins with 2,3-dihydrobenzothiophene intermediates.
- Chlorination reagents: N-chlorosuccinimide (NCS) or other chlorinating agents are used to introduce the 5-chloro substituent.
- Methylamine sources: Methylamine or methylamino derivatives are used to install the methylamino group at the 3-position.
- Oxidizing agents: Commonly used oxidants include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions to convert sulfur to sulfone.
Stepwise Synthetic Procedure
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Starting aromatic thiol + reagents | Formation of 2,3-dihydrobenzothiophene core |
| 2 | Electrophilic chlorination | NCS or Cl2 in suitable solvent | Introduction of chlorine at 5-position |
| 3 | Amination | Methylamine or methylamino derivative, base | Substitution at 3-position with methylamino group |
| 4 | Oxidation to sulfone | m-CPBA or H2O2, acidic medium | Formation of 1,1-dioxide (sulfone) |
| 5 | Salt formation | Treatment with HCl in solvent | Formation of hydrochloride salt |
Example Synthesis Outline (Inferred)
A plausible route based on literature for similar benzothiophene sulfone derivatives:
- Synthesis of 5-chloro-2,3-dihydrobenzothiophene: Starting from 2-chlorothiophenol and an appropriate alkyl halide, cyclize under basic conditions.
- Nucleophilic substitution: React the 3-position with methylamine under reflux to install the methylamino group.
- Oxidation: Treat the compound with m-CPBA to oxidize the sulfur to the 1,1-dioxide.
- Hydrochloride salt formation: Dissolve the product in anhydrous solvent and bubble HCl gas or add HCl solution to precipitate the hydrochloride salt.
Analytical and Purification Techniques
- Purification: Preparative high-performance liquid chromatography (HPLC) is employed for purification to achieve high purity.
- Crystallization: The hydrochloride salt is often isolated as a crystalline solid by controlled crystallization from solvents such as ethanol-water mixtures.
- Drying: Vacuum drying at controlled temperatures ensures removal of residual solvents without decomposition.
- Characterization: Confirmed by NMR, mass spectrometry (MS), infrared spectroscopy (IR), and X-ray powder diffraction (XRPD) to verify structure and crystallinity.
Research Findings and Considerations
- Yield and Purity: Typical isolated yields range around 60-70% after purification steps.
- Solvent Effects: Use of anhydrous alcohols and controlled addition of water during crystallization influences crystal form and purity.
- Stability: The hydrochloride salt form enhances chemical stability and reduces hygroscopicity compared to free base.
- Residual Solvents: Amorphous forms may retain residual solvents; crystalline hydrochloride salts are preferred for pharmaceutical applications due to better stability and lower solvent content.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-chlorothiophenol, methylamine |
| Chlorination reagent | N-chlorosuccinimide (NCS) |
| Oxidizing agent | m-Chloroperbenzoic acid (m-CPBA) or H2O2 |
| Solvents | Dichloromethane, ethanol, water |
| Reaction temperature | Room temperature to reflux |
| Purification method | Preparative HPLC, crystallization |
| Final form | Hydrochloride salt, crystalline solid |
| Typical yield | 60-70% |
| Analytical techniques | NMR, MS, IR, XRPD |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and hydrogen bonding. For example, the methylamino group’s proton signal typically appears as a singlet near δ 2.5–3.0 ppm.
-
X-ray Crystallography : Refine crystal structures using SHELXL (version 2018+) with high-resolution data. Apply restraints for disordered regions (e.g., the methylamino group) and validate using R-factor convergence (<5% discrepancy) .
-
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) with an error margin <2 ppm.
Table 1 : Key SHELXL Refinement Parameters
Parameter Recommended Value Purpose R1 (I > 2σ(I)) <0.05 Measure of data fit wR2 (all data) <0.15 Weighted agreement Restraints (DFIX, DANG) Applied as needed Stabilize disordered moieties
Q. What critical parameters must be controlled during synthesis to minimize impurities?
- Methodological Answer :
- Temperature : Maintain reaction temperature at 0–5°C during chlorination to prevent over-substitution (e.g., avoid di/tri-chloro by-products) .
- Solvent Choice : Use anhydrous dichloromethane (DCM) to stabilize intermediates and reduce hydrolysis.
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc 3:1 to 1:1) followed by recrystallization in ethanol/water (yield >85%, purity >98% by HPLC).
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental biological activity data be resolved?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple assays (e.g., MIC testing, time-kill curves) and computational models (docking with mutant vs. wild-type protein targets) .
- Revisiting Models : Adjust force fields in docking simulations (e.g., AMBER vs. CHARMM) to account for solvation effects or conformational flexibility in the benzothiophene core.
- Experimental Controls : Include reference compounds (e.g., ampicillin for Gram-positive bacteria) to calibrate assay sensitivity .
Q. What advanced SHELXL techniques optimize refinement for conformational isomers?
- Methodological Answer :
- Twinning Analysis : Use the TWIN command in SHELXL to model merohedral twinning (common in benzothiophene derivatives).
- Dynamic Disorder Modeling : Apply PART and SUMP instructions to resolve overlapping atoms in the dihydrothiophene ring .
- Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., Cl···H contacts) using CrystalExplorer software .
Q. How should in vitro antibacterial assays be designed to evaluate efficacy against resistant strains?
- Methodological Answer :
- Strain Selection : Include methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL) E. coli.
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) with 2-fold serial dilutions (0.5–128 µg/mL). Include resazurin as a viability indicator for rapid readouts .
- Synergy Testing : Combine with sub-inhibitory doses of β-lactams (e.g., ceftazidime) to assess potentiation effects.
Q. What methodologies determine pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Plasma Stability : Incubate compound (1 µM) in rat plasma (37°C, pH 7.4) for 24h; analyze via LC-MS/MS to calculate half-life (t) .
- Caco-2 Permeability : Use monolayers (TEER >300 Ω·cm²) to assess intestinal absorption (P >1×10⁻⁶ cm/s indicates high bioavailability).
- Metabolite Identification : Perform hepatic microsome incubations (human/rat) with NADPH cofactor; detect phase I/II metabolites using UPLC-QTOF.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
